2-Benzothiazol-2-yl-nicotinic acid

Description

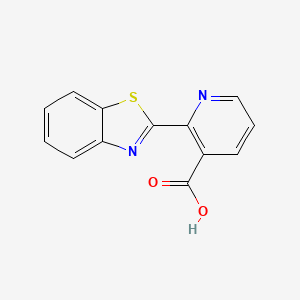

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVBCUFEFFICAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357604 | |

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-66-5 | |

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Pharmacological Investigations of 2 Benzothiazol 2 Yl Nicotinic Acid Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 2-benzothiazol-2-yl-nicotinic acid derivatives has been investigated against a range of pathogenic microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized 4-thiazolidinones of nicotinic acid incorporating a 2-amino-6-methylbenzothiazole (B160888) moiety were evaluated for their in vitro antibacterial effects. mdpi.comscienceopen.com The screening was performed using the broth microdilution method against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). mdpi.comscienceopen.com Some of these compounds exhibited antibacterial activity comparable to standard drugs. mdpi.comscienceopen.com

For instance, certain isatin-benzothiazole derivatives showed better efficacy against Gram-negative strains than Gram-positive ones. nih.gov One particular compound demonstrated excellent activity against E. coli and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 3.1 µg/ml and 6.2 µg/ml, respectively, which was more potent than the reference drug ciprofloxacin (B1669076). nih.gov Another study on amino-benzothiazole Schiff base analogues found that some derivatives were as effective as ciprofloxacin against E. coli and P. aeruginosa, with a MIC of 15.62 μg/ml. nih.gov

The antibacterial potential is influenced by the specific substitutions on the benzothiazole (B30560) ring. For example, the presence of a chloro group at the 5th position of the benzothiazole ring was found to enhance antibacterial activity in a series of antipyrine-containing azo dyes. nih.gov Similarly, thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole showed significant antibacterial activity, with some compounds exhibiting comparable or superior efficacy to streptomycin (B1217042) against various bacterial strains. nih.gov

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |

| 4-Thiazolidinones of Nicotinic Acid | S. aureus, S. pyogenes mdpi.comscienceopen.com | E. coli, P. aeruginosa mdpi.comscienceopen.com | Activity comparable to standard drugs. mdpi.comscienceopen.com |

| Isatin-Benzothiazole Derivatives | B. cereus, S. aureus nih.gov | E. coli, P. aeruginosa nih.gov | More potent against Gram-negative strains. nih.gov |

| Amino-Benzothiazole Schiff Bases | Not specified | E. coli, P. aeruginosa nih.gov | Equipotent to ciprofloxacin in some cases. nih.gov |

| Antipyrine Azo Dyes | Not specified | S. typhimurium, K. pneumonia nih.gov | Chloro group at 5-position enhances activity. nih.gov |

| Thiazolidinone Derivatives | L. monocytogenes, S. aureus nih.gov | P. aeruginosa, E. coli nih.gov | Comparable or superior to streptomycin. nih.gov |

Antifungal Spectrum of Activity

The antifungal properties of this compound derivatives have also been a subject of investigation. Studies have shown that these compounds can be effective against various fungal species. For example, 4-thiazolidinones of nicotinic acid with a 2-amino-6-methylbenzothiazole component were tested against Candida albicans, Aspergillus niger, and Aspergillus clavatus. mdpi.comscienceopen.com Some of these compounds showed promising antifungal activity. mdpi.comscienceopen.com

The antifungal spectrum can be broad, with some derivatives showing efficacy against a range of fungal pathogens, including systemic fungi and dermatophytes. rsc.org For instance, certain novel benzothiazole derivatives exhibited better activity against Cryptococcus neoformans and Candida glabrata than the standard antifungal drug fluconazole. rsc.org

The structural modifications of the benzothiazole scaffold play a crucial role in determining the antifungal potency. Research on N-acetylated 2-aminobenzothiazoles revealed moderate to good inhibitory activity against common fungal strains like Penicillium notatum, C. albicans, A. niger, and Aspergillus flavus. umpr.ac.id Another study on benzothiazole hybrids with 2-imino-thiazolidin-4-one structures showed more pronounced antifungal activity compared to those with a dihydropyrimidinone structure. jocpr.com

| Derivative Class | Fungal Strains Tested | Key Findings |

| 4-Thiazolidinones of Nicotinic Acid | C. albicans, A. niger, A. clavatus mdpi.comscienceopen.com | Some compounds showed good to moderate activity. mdpi.comscienceopen.com |

| Novel Benzothiazole Derivatives | Systemic fungi, Dermatophytes, C. neoformans, C. glabrata rsc.org | Broader antifungal spectrum, some more potent than fluconazole. rsc.org |

| N-acetylated 2-aminobenzothiazoles | P. notatum, C. albicans, A. niger, A. flavus umpr.ac.id | Moderate to good inhibitory activity observed. umpr.ac.id |

| Benzothiazole-thiazolidinone Hybrids | C. albicans jocpr.com | More potent than dihydropyrimidinone hybrids. jocpr.com |

Antitubercular Evaluation

Several derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. For instance, a series of novel 3-nitro-2-(sub)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids, derived from 2,6-dimethoxynicotinic acid and 2-aminothiophenol, were tested against M. tuberculosis H37Rv and multi-drug resistant strains (MDR-TB). nih.gov One compound from this series, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n), was particularly potent, with MIC values of 0.19 µM against the H37Rv strain and 0.04 µM against MDR-TB. nih.gov This compound was significantly more potent than the standard drugs gatifloxacin (B573) and isoniazid (B1672263) against MDR-TB. nih.gov

Other studies have also highlighted the potential of benzothiazole derivatives as antitubercular agents. researchgate.netnih.gov For example, pyrazole-conjugated benzothiazole derivatives have shown excellent anti-TB activity, with some compounds exhibiting MIC values of 1.6 μg/ml. researchgate.net Similarly, benzothiazolylpyrimidine-5-carboxamide analogues have demonstrated better activity than isoniazid, with some derivatives showing high selectivity and good bioavailability. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of key mycobacterial enzymes like decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) or NADH dehydrogenase (NDH-2). nih.govnih.gov

| Derivative Class | M. tuberculosis Strain(s) | Key Findings |

| Benzothiazolo naphthyridone carboxylic acids | H37Rv, MDR-TB nih.gov | High potency, especially against MDR-TB. nih.gov |

| Pyrazole-conjugated benzothiazoles | H37Rv researchgate.net | Excellent anti-TB activity with low MIC values. researchgate.net |

| Benzothiazolylpyrimidine-5-carboxamides | H37Rv nih.gov | Better activity than isoniazid, good selectivity. nih.gov |

| 2-Mercaptobenzothiazoles | H37Ra, H37Rv nih.gov | Inhibition of Mtb NDH-2 enzyme. nih.gov |

Anticancer and Antiproliferative Research

The anticancer potential of this compound derivatives has been explored through cytotoxicity assessments in various cancer cell lines and investigations into their mechanisms of action.

Cytotoxicity Assessment in Cancer Cell Lines (e.g., HeLa, A549, MCF-7)

Derivatives of 2-benzothiazole have been evaluated for their in vitro antiproliferative activity against a panel of human tumor-derived cell lines. researchgate.net A study on benzothiazole bearing piperazino-arylsulfonamides and arylthiol analogues revealed that several compounds were potent against both hematological and solid tumor cell lines, with 50% cytotoxic concentration (CC50) values in the range of 8-24 µM. researchgate.net

In another study, N-1,3-benzothiazol-2-ylbenzamide derivatives were tested for their antiproliferative effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.netscispace.com A number of these compounds showed a significant inhibitory effect on cell growth. researchgate.netscispace.com Specifically, some compounds were found to be quite selective for the HepG2 cell line. scispace.com

Furthermore, the cytotoxicity of some simple benzothiazole derivatives was evaluated against the human lung carcinoma cell line A549. jnu.ac.bd Compounds such as N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol demonstrated mild but noteworthy cytotoxic properties, with IC50 values of 68 μg/mL and 121 μg/mL, respectively. jnu.ac.bdresearchgate.net

| Derivative Class | Cancer Cell Lines | Key Findings |

| Piperazino-arylsulfonamides/Arylthiols | Hematological and solid tumors researchgate.net | Potent activity with CC50 values of 8-24 µM. researchgate.net |

| N-1,3-Benzothiazol-2-ylbenzamides | HepG2, MCF-7 researchgate.netscispace.com | Prominent inhibitory effect on cell growth. researchgate.netscispace.com |

| Simple Benzothiazole Derivatives | A549 jnu.ac.bd | Mild to interesting cytotoxic properties. jnu.ac.bd |

Antiproliferative Mechanism Investigations

Research into the antiproliferative mechanisms of this compound derivatives has pointed towards the induction of apoptosis. For instance, among the active N-1,3-benzothiazol-2-ylbenzamide derivatives, one compound stood out for its proapoptotic effect, which was particularly pronounced in MCF-7 breast cancer cells. researchgate.netscispace.com This was evidenced by the specific enrichment of mono- and oligonucleosomes following treatment. scispace.com

Further mechanistic studies on benzothiazole derivatives have revealed various cellular targets. Some compounds have been identified as potent multikinase inhibitors, affecting a broad spectrum of cancer cell lines. semanticscholar.orgnih.gov Others have been shown to act as antagonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which also contributes to their antiproliferative effects. semanticscholar.orgnih.gov In some cases, the combination of a benzothiazole derivative with existing chemotherapy drugs like gemcitabine (B846) has resulted in synergistic effects on cancer cell viability, suggesting a potential for combination therapies. nih.gov

Anti-Inflammatory Activity Studies

Derivatives of nicotinic acid have been synthesized and assessed for their anti-inflammatory capabilities in vitro. nih.gov One study explored two new series of nicotinic acid derivatives, evaluating their effects on RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov The anti-inflammatory potential was initially screened using the Griess assay, which measures nitrite (B80452) production—an indicator of nitric oxide (NO) synthesis, a key inflammatory mediator. nih.gov

The viability of the macrophage cells in the presence of the compounds was confirmed using the MTT assay. nih.gov The results indicated that all tested compounds demonstrated significant anti-inflammatory activity, comparable to the standard drug ibuprofen, without compromising cell viability. nih.gov Specifically, compounds designated as 4d, 4f, 4g, 4h, and 5b showed the most potent inhibition of nitrite production. nih.gov These lead compounds were further investigated for their ability to suppress the expression of pro-inflammatory cytokines and enzymes. The study found that these five derivatives exhibited inhibitory potency against Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) that was comparable to ibuprofen. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Nicotinic Acid Derivatives

| Compound | Key In Vitro Findings | Reference |

|---|---|---|

| 4d, 4f, 4g, 4h, 5b | Exhibited the most potent nitrite inhibition activity in stimulated RAW 264.7 macrophages. | nih.gov |

| 4h, 5b | Showed comparable inhibition of inflammatory cytokines (TNF-α, IL-6) and iNOS levels compared to ibuprofen. | nih.gov |

**3.4. Enzyme Inhibition Assays

Enzyme Inhibition Assays

Cholinergic Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The benzothiazole scaffold is a component of derivatives investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, where inhibiting cholinergic enzymes is a key therapeutic strategy. nih.gov Researchers have synthesized and evaluated benzothiazole-isothiourea derivatives for their ability to inhibit acetylcholinesterase (AChE), a primary target in Alzheimer's treatment. nih.govnih.gov

In one study, a series of 22 benzothiazole-isothiourea derivatives were first evaluated using in silico docking simulations to predict their interaction with the AChE active site. nih.gov Based on these computational predictions, compounds 3f, 3r, and 3t were identified as having favorable binding energies compared to the standard drug galantamine. nih.gov These compounds were then synthesized for in vitro testing. nih.govnih.gov The in vitro assays confirmed that these derivatives possess AChE inhibitory activity, highlighting the potential of combining the benzothiazole and isothiourea pharmacophores to develop new agents for neurodegenerative diseases. nih.gov

Table 2: Cholinesterase Inhibition by Benzothiazole-Isothiourea Derivatives

| Compound | Target Enzyme | Key In Vitro Findings | Reference |

|---|---|---|---|

| 3f, 3r, 3t | Acetylcholinesterase (AChE) | Identified via in silico screening and confirmed through in vitro assays to have AChE inhibitory activity. | nih.govnih.gov |

Inhibition of Key Metabolic Enzymes (e.g., Diacylglycerol O-acyltransferase 2 (DGAT2))

Nicotinic acid (niacin) itself is a well-known agent used to regulate lipid levels. nih.gov Its mechanism of action has been linked to the inhibition of triglyceride synthesis. Research has focused on its effect on diacylglycerol O-acyltransferase (DGAT) enzymes, which catalyze the final step in triglyceride formation. nih.gov

In vitro studies using human hepatoma HepG2 cells have shown that niacin directly inhibits DGAT activity. nih.gov Enzyme kinetic analyses revealed that niacin selectively inhibits DGAT2, but not the DGAT1 isoform. The inhibition was found to be noncompetitive, as niacin decreased the apparent Vmax of the enzyme without affecting the apparent Km. The half-maximal inhibitory concentration (IC₅₀) for DGAT inhibition by niacin was determined to be 0.1 mM. nih.gov These findings establish that the nicotinic acid core structure is a direct inhibitor of a key enzyme in lipid metabolism, suggesting that its benzothiazole derivatives are worthy of investigation for similar or enhanced activity. nih.gov

Table 3: In Vitro Inhibition of DGAT2 by Nicotinic Acid (Niacin)

| Parameter | Value | Substrate | Reference |

|---|---|---|---|

| IC₅₀ | 0.1 mM | - | nih.gov |

| Apparent Kₘ | 8.3 µM | [¹⁴C]oleoyl-CoA | nih.gov |

| Apparent Kₘ | 100 µM | sn-1,2-dioleoylglycerol | nih.gov |

| Inhibition Type | Noncompetitive | - | nih.gov |

Inhibition of Bacterial Biosynthesis Enzymes (e.g., Enoyl-acyl-carrier protein reductase (ENR))

Enoyl-acyl-carrier protein reductase (ENR) is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway and is absent in mammals, making it an ideal target for developing novel antibacterial agents. nih.govwikipedia.org The benzothiazole nucleus is considered a promising scaffold for designing inhibitors against this target.

Structural biology studies provide a strong rationale for this focus. The crystal structure of Streptococcus pneumoniae ENR (FabK) in a complex with a phenylimidazole-based inhibitor has been determined. rcsb.org This study revealed that the inhibitor binds within a hydrophobic pocket in the enzyme's active site. A key interaction observed was a face-to-face π-π stacking between the thiazole (B1198619) ring of the inhibitor and the isoalloxazine ring of the flavin mononucleotide (FMN) cofactor, which is crucial for the enzyme's catalytic activity. rcsb.org This demonstrated interaction provides a structural basis for exploring benzothiazole-containing compounds, such as this compound derivatives, as potential ENR inhibitors.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govnih.gov As an extension of the anti-inflammatory activity studies, the potential for nicotinic acid derivatives to inhibit COX-2 has been explored. nih.gov

For the most active anti-inflammatory compounds from the nicotinic acid series (4h and 5b ), molecular docking simulations were performed to analyze their binding mode within the COX-2 active site. nih.gov This computational analysis was conducted to rationalize their biological activity and evaluate their potential for selective COX-2 inhibition. The results from the docking studies were in accordance with the in vitro biological findings, suggesting that the anti-inflammatory effects of these compounds are, at least in part, mediated through their interaction with the COX-2 enzyme. nih.gov

Antioxidant Activity Investigations

Reactive oxygen species (ROS) are implicated in the pathology of numerous diseases, making the development of antioxidant compounds a significant area of research. niscair.res.in The benzothiazole scaffold has been incorporated into various derivatives to assess their antioxidant potential. niscair.res.inmdpi.com

A series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant capacity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. niscair.res.in The results showed that several of the synthesized compounds, particularly those containing a methoxy (B1213986) group, exhibited promising antioxidant activity that was superior to the standard antioxidant, ascorbic acid. niscair.res.in Similarly, thiazolylhydrazone derivatives have also demonstrated significant antioxidant potential in DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays, often showing activity comparable to or higher than curcumin. nih.gov Furthermore, studies on benzothiazole-isothiourea derivatives developed as multi-target agents for Alzheimer's disease also included evaluations of their antioxidant properties. nih.govnih.gov

Table 4: Antioxidant Activity of Benzothiazole Derivatives

| Derivative Class | Assay Method(s) | Key In Vitro Findings | Reference |

|---|---|---|---|

| Benzothiazol-2-yl-hydrazones | DPPH | Compounds with methoxy groups showed antioxidant activity greater than standard ascorbic acid. | niscair.res.in |

| 2-Thiazolylhydrazones | DPPH, ABTS, FRAP | Activity was found to be comparable or superior to the control, curcumin. | nih.gov |

| Benzothiazole-isothioureas | Antioxidant assays | Evaluated as part of a multitarget approach for Alzheimer's Disease. | nih.govnih.gov |

Mechanistic Elucidation at the Cellular and Molecular Levels

Identification of Specific Molecular Targets and Ligand-Binding Interactions

Scientific investigation into the specific molecular targets of 2-Benzothiazol-2-yl-nicotinic acid is an area with minimal published research. The following sections detail the current understanding, drawing parallels with the well-documented interactions of nicotinic acid where relevant, while clearly noting the absence of direct evidence for the title compound.

Receptor Binding Studies (e.g., G-protein Coupled Receptor HM74a/GPR109a for nicotinic acid)

There is a significant lack of specific data from receptor binding studies for this compound. However, the structural similarity to nicotinic acid, a known agonist for the G-protein coupled receptor GPR109A (also known as HM74A), suggests a potential area for investigation.

Nicotinic acid's binding to GPR109A is well-characterized and is responsible for its primary pharmacological effects on lipid metabolism. This receptor is predominantly expressed in adipocytes and immune cells such as macrophages. The interaction between nicotinic acid and GPR109A initiates a cascade of intracellular events, beginning with the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase (B570770). This ultimately suppresses the release of free fatty acids from adipose tissue.

Key amino acid residues within the GPR109A binding pocket crucial for the interaction with nicotinic acid have been identified through mutagenesis studies. These include residues in the transmembrane helices and extracellular loops. It is plausible that the nicotinic acid moiety of this compound could engage with GPR109A, but the bulky benzothiazole (B30560) group would likely influence the binding affinity and efficacy, a hypothesis that awaits experimental validation.

Enzyme Active Site Interaction Profiles

The metabolic pathways influenced by nicotinic acid involve several key enzymes. For instance, the anti-lipolytic effect of nicotinic acid indirectly affects the substrate availability for various lipases. Furthermore, the downstream effects of GPR109A activation by nicotinic acid include the modulation of enzymes involved in inflammatory processes, such as cyclooxygenases (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins.

Notably, compounds containing a benzothiazole scaffold have been investigated as inhibitors of various enzymes. For example, certain benzothiazole derivatives have shown inhibitory activity against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. This suggests that the benzothiazole portion of this compound might confer interactions with specific enzyme active sites, a possibility that warrants further research.

DNA and Other Biomolecular Interaction Analyses

There is no available research to suggest that this compound directly interacts with DNA. The primary mechanisms of action for its parent compound, nicotinic acid, are mediated through receptor binding and subsequent signaling cascades, rather than direct interaction with nucleic acids.

Interactions with other biomolecules, such as transport proteins, are a possibility. For instance, nicotinic acid is transported into cells via specific transporters. Whether this compound utilizes similar transport mechanisms is unknown.

Modulation of Intracellular Signaling Pathways

The influence of this compound on intracellular signaling pathways is another area where specific data is lacking. The established pathways modulated by nicotinic acid are presented here as a potential, though unconfirmed, framework.

Inflammatory Signaling Cascades (e.g., Phospholipase A2 activation, Prostaglandin production)

The activation of GPR109A by nicotinic acid in immune cells, particularly macrophages and Langerhans cells in the skin, is known to trigger the release of arachidonic acid through the activation of phospholipase A2 (PLA2). This released arachidonic acid is then metabolized by cyclooxygenases (COX-1 and COX-2) to produce various prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).

This increase in prostaglandin synthesis is the primary mechanism behind the well-known "niacin flush," a common side effect of nicotinic acid therapy. PGD2, in particular, acts on its receptor (DP1) on capillary endothelial cells, leading to vasodilation and the characteristic flushing and itching.

Given the structural similarity, it is conceivable that this compound could also modulate these inflammatory signaling cascades. However, the extent and nature of this modulation would depend on its specific interaction with GPR109A and any potential off-target effects on enzymes like PLA2 or COX.

Interactive Data Table: Prostaglandin Production in Response to Nicotinic Acid

This table illustrates the known effects of nicotinic acid on prostaglandin production, which may serve as a reference for potential studies on this compound.

| Cell Type | Stimulus | Measured Prostaglandin | Outcome |

| Human Macrophages | Nicotinic Acid | Prostaglandin D2 (PGD2) | Increased Secretion |

| Skin Langerhans Cells | Nicotinic Acid | Prostaglandin D2 (PGD2) | Increased Synthesis |

| Skin Langerhans Cells | Nicotinic Acid | Prostaglandin E2 (PGE2) | Increased Synthesis |

Cellular Metabolism and Lipid Homeostasis Pathways

The most prominent and well-studied effect of nicotinic acid is its modulation of lipid homeostasis, a process intricately linked to cellular metabolism. This effect is primarily mediated by the activation of GPR109A in adipocytes.

As previously mentioned, the binding of nicotinic acid to GPR109A leads to the inhibition of hormone-sensitive lipase, which in turn reduces the breakdown of triglycerides and the release of free fatty acids (FFAs) into the bloodstream. This reduction in circulating FFAs has several downstream consequences:

Decreased Hepatic Triglyceride Synthesis: With a lower influx of FFAs to the liver, the synthesis of triglycerides is reduced.

Reduced VLDL Production: The decrease in hepatic triglyceride synthesis leads to a reduction in the assembly and secretion of very-low-density lipoprotein (VLDL) particles.

Lower LDL Levels: Since low-density lipoprotein (LDL) is a metabolic product of VLDL, a reduction in VLDL production consequently leads to lower LDL cholesterol levels.

Increased HDL Levels: The mechanism by which nicotinic acid raises high-density lipoprotein (HDL) cholesterol is more complex and less understood but is thought to involve reduced hepatic uptake and breakdown of HDL particles.

Beyond lipid metabolism, nicotinic acid and its metabolites, such as nicotinamide (B372718), play a crucial role in cellular energy metabolism as precursors to NAD+ and NADP+. These coenzymes are essential for numerous redox reactions in glycolysis, the citric acid cycle, and oxidative phosphorylation.

Whether this compound shares these effects on lipid homeostasis and cellular metabolism is a critical question that can only be answered through dedicated experimental studies. The presence of the benzothiazole group could significantly alter its pharmacological profile compared to nicotinic acid.

Interactive Data Table: Effects of Nicotinic Acid on Lipid Profile

This table summarizes the typical changes in the lipid profile observed with nicotinic acid treatment, providing a benchmark for potential future studies on this compound.

| Lipid Parameter | Effect of Nicotinic Acid | Primary Mechanism |

| Free Fatty Acids (FFAs) | Decrease | Inhibition of hormone-sensitive lipase in adipocytes |

| Triglycerides | Decrease | Reduced hepatic synthesis due to lower FFA availability |

| VLDL Cholesterol | Decrease | Reduced hepatic production |

| LDL Cholesterol | Decrease | Reduced VLDL precursor availability |

| HDL Cholesterol | Increase | Reduced hepatic clearance |

Pathways of Cell Proliferation and Apoptosis (e.g., Caspase-3 activation)

There are no specific studies detailing the effects of this compound on cell proliferation or apoptosis. However, the benzothiazole nucleus is a key feature in numerous compounds that have been shown to possess potent antiproliferative and pro-apoptotic properties. researchgate.netnih.gov

Research into various benzothiazole derivatives has demonstrated their ability to induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.net For instance, a novel benzothiazole derivative known as PB11 was found to induce classic apoptotic signs like DNA fragmentation and nuclear condensation in human glioblastoma (U87) and cervix cancer (HeLa) cells. nih.gov Mechanistic studies of PB11 showed that its cytotoxic effects were associated with an increase in the activity of caspase-3 and caspase-9, key executioner proteins in the apoptotic cascade. nih.gov The induction of apoptosis by many antitumor compounds is a critical mechanism for their therapeutic effect, suggesting that the development of new drugs that can trigger this process is a valuable strategy. researchgate.netresearchgate.net

Another study on a series of N-1,3-benzothiazol-2-ylbenzamide derivatives also identified compounds with significant inhibitory effects on the growth of human liver and breast cancer cell lines, with a pro-apoptotic effect being noted as particularly evident for one of the lead compounds. researchgate.net These findings underscore the importance of the benzothiazole scaffold in designing new molecules that can modulate pathways of cell death and proliferation.

Neurotransmitter System Interactions (e.g., 5HT1A receptor modulation)

Direct research on the interaction between this compound and neurotransmitter systems, including the serotonin (B10506) 5-HT1A receptor, has not been published. Nevertheless, the benzothiazole scaffold has been a focus of research for developing agents that interact with key central nervous system targets. semanticscholar.org

Specifically, various benzothiazole-based compounds have been synthesized and evaluated as potential ligands for the 5-HT1A receptor and the serotonin transporter (SERT), both of which are important targets for antidepressant medications. nih.gov The goal of this research is often to identify dual-acting agents that can modulate both targets simultaneously. nih.gov Studies have shown that modifications to the benzothiazole structure can significantly alter binding affinity for the 5-HT1A receptor. semanticscholar.orgnih.gov For example, certain structural alterations to benzothiazole derivatives led to a more than 13-fold increase in binding affinity to the 5-HT1A receptor. nih.gov The 5-HT1A receptor is a subtype of the 5-hydroxytryptamine (5-HT) receptor and is deeply involved in the pathology of psychiatric disorders, making it a crucial target for novel antidepressant drugs. semanticscholar.org

Investigation of Downstream Biological Effects and Phenotypic Responses

There is no available data on the downstream biological effects or phenotypic responses resulting from the administration of this compound. Research into related compounds, however, indicates that the benzothiazole chemical structure can be incorporated into molecules with significant in vivo activity and distinct phenotypic outcomes.

For example, the compound AS601245, which contains a 1,3-benzothiazol-2-yl group, has been identified as an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.gov Inhibition of this pathway by AS601245 was shown to promote cell survival and confer significant neuroprotection in animal models of both global and focal cerebral ischemia. nih.gov This demonstrates that a benzothiazole-containing molecule can produce a profound downstream biological effect, in this case, protecting neurons from ischemic death, leading to a measurable neuroprotective phenotype. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features for Modulating Biological Activity

The biological profile of 2-Benzothiazol-2-yl-nicotinic acid derivatives can be systematically optimized by modifying three key structural regions: the nicotinic acid portion, the benzothiazole (B30560) ring system, and the direct linkage between them.

The nicotinic acid (pyridine-3-carboxylic acid) ring is a crucial pharmacophore whose biological activity can be finely tuned by the introduction of various substituents. Studies on related nicotinic acid derivatives have demonstrated that modifications, particularly at the 2-position, can significantly influence their pharmacological profiles, including anti-inflammatory and analgesic effects. nih.govresearchgate.net

Table 1: Influence of Nicotinic Acid Moiety Modifications on Antifungal Activity

This table illustrates how substitutions on a nicotinamide (B372718) scaffold, a related structure, can impact biological activity, providing a model for potential modifications to the nicotinic acid part of the target compound.

| Compound ID | Modification from Parent Structure | Antifungal Activity (MIC against C. albicans SC5314 in µg/mL) |

|---|---|---|

| Parent | (Reference Compound 7 from source) | 1 |

| 16d | -SMe replaced with -OMe | >64 |

| 16e | -SMe replaced with -CF3 | >64 |

| 16f | -SMe replaced with -NHMe | >64 |

| 16g | -SMe replaced with -NH2 | 0.25 |

| 16h | -SMe replaced with -H | >64 |

Data sourced from a study on nicotinamide derivatives. mdpi.com

The benzothiazole ring is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. rjptonline.orgsemanticscholar.org Its activity is highly dependent on the pattern of substitution on the fused benzene (B151609) ring. nih.gov Literature consistently reveals that substitutions at the C-2 and C-6 positions of the benzothiazole nucleus are particularly critical for modulating a variety of pharmacological activities, including anticancer and antimicrobial effects. semanticscholar.orgbenthamscience.compharmacyjournal.in

For example, the introduction of electron-withdrawing groups like nitro (-NO2) or cyano (-CN) at the C-6 position has been shown to increase the antiproliferative activity of certain benzothiazole derivatives. nih.gov Similarly, adding a fluorine atom can enhance desirable properties such as metabolic stability and receptor binding affinity due to its small size and high electronegativity. researchgate.net The presence of hydrophobic moieties on the benzothiazole ring has also been linked to increased cytotoxic activity against cancer cell lines. pharmacyjournal.in In one study, substituting the C-7 position of the benzothiazole ring with methyl or bromo groups enhanced antibacterial action. nih.gov

Table 2: Effect of Benzothiazole Ring Substitution on Antibacterial Activity

This table demonstrates the impact of substitutions on the benzothiazole ring in a series of related antibacterial compounds.

| Compound ID | Substitution at C-6 | Activity (MIC against Moraxella catarrhalis in µg/mL) |

|---|---|---|

| 130a | -H | 4 |

| 130b | -Amidino | 4 |

| 130c | -Nitro | 4 |

| Azithromycin | (Standard Drug) | 0.06 |

Data adapted from a study on 2,6-disubstituted benzothiazoles. nih.gov

In molecules where two distinct pharmacophores like nicotinic acid and benzothiazole are combined, the nature of the linkage is not merely a spacer but a critical determinant of biological activity. While this compound features a direct bond, the principles of linker chemistry are vital for designing future analogues. Variations in linker length, flexibility, and chemical composition can profoundly impact a molecule's ability to adopt the optimal conformation for binding to its biological target.

Studies on other classes of bioactive molecules have shown that even subtle changes, such as modifying an amide linker or introducing different heterocyclic spacers, can alter potency and selectivity. mdpi.com For example, in the development of benzothiazole-based anticancer agents, various linkers such as acetamide and thiadiazole have been employed to connect the core to other functional groups, with significant effects on cytotoxicity. nih.gov The synthesis of benzothiazole β-lactam conjugates, connected via an oxyacetic acid linker, resulted in hybrids with good antimicrobial and antimalarial activity, demonstrating the linker's role in creating novel biological profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a sophisticated, computational approach to drug design that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdocumentsdelivered.com By identifying key molecular properties, or "descriptors," that correlate with efficacy, QSAR can guide the synthesis of more potent molecules and predict the activity of novel, unsynthesized compounds. researchgate.netchula.ac.th

The development of a predictive QSAR model is a systematic process. It begins with a dataset of structurally related compounds, such as benzothiazole derivatives, for which a specific biological activity (e.g., anticancer IC50 values) has been measured experimentally. researchgate.net Using computational methods, a large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties.

Statistical techniques, most commonly multiple linear regression (MLR), are then employed to generate a mathematical equation that links a subset of these descriptors to the observed biological activity. researchgate.netchula.ac.th The robustness and predictive power of the resulting model are rigorously evaluated through internal and external validation methods, using statistical metrics such as the squared correlation coefficient (r²), the cross-validation coefficient (q²), and the predictive r-squared (pred_r²). researchgate.netresearchgate.net A statistically significant QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest activity. researchgate.net

The true power of QSAR lies in its ability to identify which specific molecular properties are most influential in determining biological activity. documentsdelivered.com These descriptors can be broadly categorized:

Electronic Descriptors: These relate to the electron distribution in the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They can indicate a molecule's reactivity and ability to participate in electronic interactions with a target.

Steric (or Geometric) Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for understanding how a molecule fits into a receptor's binding site. documentsdelivered.com

Topological Descriptors: These are numerical indices that describe the connectivity and branching of atoms within the molecule.

Hydrophobic Descriptors: Often represented by LogP, these quantify a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. documentsdelivered.com

In QSAR studies on benzothiazole derivatives, descriptors such as the steric parameter (MR), net atomic charges (Q), and the hydrophobicity parameter (LogP) have been identified as significant contributors to anticancer activity. documentsdelivered.com Another study on benzothiazole derivatives identified hydrophilic area and chain count as critical descriptors for predicting anticancer potential. chula.ac.thchula.ac.th

Table 3: Key Molecular Descriptors in a G-QSAR Model for Anticancer Benzothiazole Derivatives

| Descriptor Type | Descriptor Name | Contribution to Activity | Interpretation |

|---|---|---|---|

| Electronic | R1-DeltaEpsilonC | Negative | Indicates that a smaller difference in certain electronic parameters at the R1 position is favorable for activity. |

| Hydrophilic | R1-XKHydrophilic Area | Negative | Suggests that reducing the hydrophilic surface area at the R1 position, possibly by adding hydrophobic groups, enhances potency. chula.ac.th |

| Topological | R2-6 Chain Count | Positive | A higher number of chains at the R2 position is correlated with increased biological activity. chula.ac.th |

Data adapted from a Group-Based QSAR study on benzothiazole derivatives. chula.ac.th

Principles for De Novo Design of Novel this compound Analogs

The design of new molecules inspired by the this compound framework is guided by established medicinal chemistry principles. These strategies aim to systematically modify the lead structure to optimize its interaction with biological targets.

Bioisosteric Replacements for Enhanced Potency or Selectivity

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. nih.govdrughunter.comjmu.edu This can lead to improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, bioisosteric replacements can be considered for both the nicotinic acid portion and the benzothiazole ring.

The carboxylic acid group of the nicotinic acid moiety is a key feature, likely involved in hydrogen bonding or ionic interactions with a biological target. However, it can also contribute to poor cell permeability and rapid metabolism. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. drughunter.com Tetrazoles have a similar pKa to carboxylic acids, allowing them to maintain similar ionic interactions, but they can offer improved metabolic stability and lipophilicity. drughunter.com

Another potential bioisostere for the carboxylic acid is an acylsulfonamide. This group can also mimic the acidic nature of the carboxylic acid and form multiple hydrogen bonds, potentially increasing binding affinity. drughunter.com The table below illustrates potential bioisosteric replacements for the carboxylic acid group.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole | Similar pKa, increased lipophilicity, metabolic stability. |

| Carboxylic Acid | Acylsulfonamide | Mimics acidity, potential for additional hydrogen bonds. |

| Carboxylic Acid | Hydroxamic Acid | Can act as a chelating group for metalloenzymes. |

| Carboxylic Acid | Squaric Acid | Acidic and capable of forming strong hydrogen bonds. |

Scaffold Hopping Strategies for Structural Diversity

Scaffold hopping is a more drastic design strategy that aims to identify novel core structures (scaffolds) that maintain the key pharmacophoric features of the original lead compound. rsc.org This approach is valuable for generating new intellectual property and for escaping undesirable properties of the original scaffold.

Starting from the this compound structure, a scaffold hopping strategy could involve replacing the benzothiazole-pyridine linkage with other heterocyclic systems that maintain a similar spatial arrangement of key interaction points. For instance, the benzothiazole ring could be replaced with an imidazo[1,2-a]pyridine or a nih.govnih.govmdpi.comtriazolo[3,4-b]benzothiazole scaffold. The latter has been identified as a versatile mimic of nicotinamide. nih.gov

A recent study demonstrated a scaffold hopping approach by linking benzothiazole or isatin moieties to a 1,2,3-triazole fragment to mimic quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov This highlights how different heterocyclic cores can be combined to generate novel and potent compounds.

The following table presents some potential scaffold hops for the this compound core.

| Original Scaffold | Hopped Scaffold Example | Rationale |

| This compound | 2-(Imidazo[1,2-a]pyridin-2-yl)nicotinic acid | Maintains a bicyclic system attached to the pyridine (B92270) ring, altering electronics and solubility. |

| This compound | 2-( nih.govnih.govmdpi.comTriazolo[3,4-b]benzothiazol-3-yl)nicotinic acid | Introduces a different tricyclic system that can act as a nicotinamide mimic. nih.gov |

| This compound | 2-(Indol-2-yl)nicotinic acid | Replaces the sulfur-containing heterocycle with a common pharmacophore, the indole ring. |

Design of Multi-Target Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. nih.govnih.gov The design of multi-target-directed ligands (MTDLs) is an emerging paradigm in medicinal chemistry that aims to create a single molecule capable of modulating multiple targets simultaneously. nih.govnih.gov This approach can offer improved therapeutic efficacy and a lower risk of drug-drug interactions compared to combination therapies.

The benzothiazole scaffold has been successfully employed in the design of MTDLs. For example, benzothiazole derivatives have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for the potential treatment of pain. nih.gov In another study, benzothiazole-based compounds were designed as MTDLs for Alzheimer's disease by targeting the histamine H3 receptor, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.govuniba.it

For the this compound scaffold, an MTDL strategy could involve incorporating pharmacophoric features known to interact with other relevant targets. For instance, if the primary target is an enzyme, a fragment that binds to a related receptor could be appended to the core structure. The specific modifications would depend on the desired combination of biological activities.

Below is a table of selected multi-target benzothiazole derivatives from the literature, illustrating the potential of this scaffold.

| Compound | Targets | Therapeutic Area |

| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | Histamine H3 Receptor, AChE, BuChE, MAO-B | Alzheimer's Disease nih.govnih.govuniba.it |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-cyanophenyl)sulfonyl)piperidine-4-carboxamide (7b) | sEH, FAAH | Pain nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide (7d) | sEH, FAAH | Pain nih.gov |

Computational Chemistry and in Silico Approaches in 2 Benzothiazol 2 Yl Nicotinic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Interaction Specificity

There are no published studies detailing the molecular docking of 2-Benzothiazol-2-yl-nicotinic acid into any biological target. Consequently, there is no data on its predicted binding modes or the specific amino acid residues it might interact with. Research on other benzothiazole (B30560) derivatives has shown interactions with targets like acetylcholinesterase and the DHPS enzyme, but these findings cannot be extrapolated to this compound without specific computational experiments.

Affinity Scoring and Ranking of Derivative Libraries

Docking simulations generate a score that estimates the binding affinity between the ligand and the target. This is often used to rank a library of potential drug candidates. As no docking studies for this compound have been reported, there is no corresponding data on its binding affinity or any ranked libraries of its derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex and to observe how their interactions evolve.

Investigation of Ligand-Receptor Complex Stability and Dynamics

The stability of a potential drug-target complex is a key indicator of its potential efficacy. This is often analyzed using metrics like the Root Mean Square Deviation (RMSD) from MD simulations. Without any MD simulation studies performed on this compound bound to a receptor, there is no data to report on its complex stability or dynamics.

Elucidation of Time-Dependent Interactions at Binding Sites

MD simulations allow researchers to observe the persistence of key interactions, such as hydrogen bonds, over the course of the simulation. This provides a more dynamic picture than the static view offered by molecular docking. The absence of MD research on this compound means that no such time-dependent interaction data is available.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These properties can include the distribution of electron density, the energies of molecular orbitals (like HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding a molecule's reactivity and interaction capabilities. A search of the scientific literature yielded no specific quantum chemical studies performed on this compound.

Electronic Structure Elucidation and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For derivatives of this compound, computational methods such as Density Functional Theory (DFT) are employed to elucidate their electronic characteristics and predict their reactivity.

Key to this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests a molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com In studies of various benzothiazole derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 4.46–4.73 eV. mdpi.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. By identifying regions of negative and positive electrostatic potential, MEP maps help predict sites susceptible to electrophilic and nucleophilic attack, respectively, thus providing a guide to the molecule's reactive behavior. scirp.org

Table 1: Calculated HOMO-LUMO Energy Gaps for Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole Derivative 1 | -6.52 | -1.79 | 4.73 |

| Benzothiazole Derivative 2 | -6.48 | -1.92 | 4.56 |

| Benzothiazole Derivative 3 | -6.61 | -2.15 | 4.46 |

| Benzothiazole Derivative 4 | -6.55 | -1.85 | 4.70 |

This table presents representative data from computational studies on benzothiazole derivatives to illustrate the typical range of HOMO-LUMO energy gaps. The specific values are illustrative and based on published data for similar structures. mdpi.com

Tautomerism Studies and Conformational Analysis

The structural flexibility of this compound and its derivatives allows for the existence of different conformers and tautomers, which can significantly influence their biological activity. Computational methods are instrumental in exploring these aspects.

Conformational analysis is often performed by systematically rotating specific dihedral angles within the molecule to identify stable, low-energy conformations. mdpi.com For example, in studies of related benzothiazole derivatives, the dihedral angle between the benzothiazole ring and an adjacent phenyl ring has been varied to map the potential energy surface and identify the most stable conformers. mdpi.com DFT calculations have been successfully used to determine the optimized geometries, including bond lengths and angles, of these conformers. nih.gov

Tautomerism, the interconversion of structural isomers, is another critical area of investigation. For molecules containing amide or imine functionalities, such as derivatives of 2-aminobenzothiazole (B30445), both amide and acylimine tautomeric forms can exist. rsc.org A combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside DFT calculations, can be used to determine the predominant tautomeric form in different environments. rsc.orgresearchgate.net Computational studies can calculate the relative energies of the tautomers to predict their equilibrium distribution. researchgate.net

Virtual Screening Methodologies for Hit Identification and Lead Prioritization

Virtual screening has emerged as a powerful and cost-effective strategy in drug discovery to identify promising hit compounds from large chemical libraries and prioritize them for further experimental testing. nih.gov For a target like this compound and its analogues, various virtual screening methodologies can be applied.

The process often begins with the application of filters based on physicochemical properties, such as Lipinski's rule of five, to select for compounds with drug-like characteristics. nih.gov This is followed by more computationally intensive methods. Ligand-based virtual screening approaches, such as pharmacophore modeling and shape-based screening, can be used when the structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or pharmacophoric features are likely to have similar biological activities. nih.gov

When the three-dimensional structure of the target protein is available, structure-based virtual screening is a powerful approach. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand within the active site of a protein. researchgate.netnih.gov This allows for the ranking of compounds based on their predicted binding energies. For instance, in studies of benzothiazole derivatives, molecular docking has been used to identify potential inhibitors of enzymes like acetylcholinesterase. nih.gov

Following initial hit identification, further computational analysis, such as Molecular Dynamics (MD) simulations, can be employed to study the stability of the ligand-protein complex over time. nih.gov Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico to assess the pharmacokinetic profile of the potential lead compounds at an early stage. nih.gov This multi-step virtual screening cascade helps to refine the list of hits and prioritize the most promising candidates for synthesis and biological evaluation. nih.gov

Future Research Directions and Translational Perspectives for 2 Benzothiazol 2 Yl Nicotinic Acid

Exploration of Undiscovered Therapeutic Applications and Biological Activities

The benzothiazole (B30560) nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties researchgate.netresearchgate.net. Similarly, nicotinic acid, or vitamin B3, is a crucial component of coenzymes NAD and NADP and is clinically used to manage hyperlipidemia drugbank.comnih.gov. The combination of these two entities in a single molecule suggests several promising, yet unexplored, therapeutic avenues.

Future research should systematically investigate the biological activities of 2-Benzothiazol-2-yl-nicotinic acid and its novel derivatives. Based on the known properties of its constituent parts, key areas for exploration include:

Anticancer Activity : Benzothiazole derivatives have shown potent antitumor effects researchgate.net. Research could focus on whether this compound or its analogues can inhibit cancer cell proliferation, particularly against human breast cancer cell lines where other benzothiazoles have been effective researchgate.net.

Antimicrobial Properties : Studies on related structures, such as 4-thiazolidinones derived from nicotinic acid and 2-amino-6-methylbenzothiazole (B160888), have demonstrated significant in vitro activity against various bacteria and fungi mdpi.comnih.gov. This precedent strongly supports the screening of this compound derivatives against a broad panel of pathogenic microbes.

Metabolic Regulation : Given the presence of the nicotinic acid moiety, the compound could influence lipid metabolism nih.gov. It is plausible that it could act as a dual-function agent, combining, for instance, antimicrobial or anticancer activity with a modulatory effect on cellular metabolism.

Enzyme Inhibition : A novel scaffold based on mdpi.comsigmaaldrich.comchemicalbook.comtriazolo[3,4-b]benzothiazole has been identified as a potent inhibitor of PARP enzymes, which are critical for DNA repair and a target in cancer therapy acs.org. This highlights the potential of the benzothiazole core to serve as a nicotinamide (B372718) mimic, suggesting that this compound could be a starting point for developing inhibitors for other NAD-dependent enzymes.

Integration with Advanced High-Throughput Screening and Omics Technologies

To efficiently explore the therapeutic potential of this compound, modern drug discovery technologies are indispensable.

High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds against specific biological targets nih.gov. A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS assays. This would enable the rapid identification of "hit" compounds with desired activities, such as antibiofilm formation or specific enzyme inhibition nih.govnih.gov. The emphasis in modern HTS has shifted from sheer quantity to higher quality and more physiologically relevant assays, which would be crucial for identifying meaningful leads nih.gov.

Omics Technologies provide a comprehensive understanding of a drug's mechanism of action at a molecular level nih.gov.

Transcriptomics : By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers can determine how this compound alters gene expression. This has been used to classify the mode of action for other compounds, such as antitubercular drugs, by comparing their gene expression signatures to those of known drugs mdpi.com.

Proteomics : This technology assesses the entire protein complement of a cell. It can reveal which proteins the compound interacts with or whose expression levels are altered, offering direct insight into the pathways being modulated nih.gov.

Metabolomics : Analyzing the metabolome can clarify the compound's impact on cellular metabolic pathways. This is particularly relevant given the nicotinic acid component's known role in metabolism nih.gov.

The integration of these multi-omics approaches can create a detailed molecular snapshot of the compound's effects, helping to identify its primary target and potential off-target effects, thereby guiding further optimization nih.govmdpi.com.

Collaborative Research Opportunities in Interdisciplinary Chemical Biology and Medicinal Chemistry

The development of this compound from a research chemical into a viable therapeutic candidate necessitates a highly collaborative, interdisciplinary approach.

Medicinal Chemistry : Synthetic chemists are needed to design and create a diverse library of analogues. By systematically modifying the scaffold—for example, by adding different substituents to the benzothiazole or pyridine (B92270) rings—they can fine-tune the compound's properties to enhance potency and selectivity.

Chemical Biology : Chemical biologists can then use these synthesized probes to interrogate biological systems. They can perform the HTS and omics analyses to evaluate the compounds' efficacy and elucidate their mechanisms of action acs.org.

Computational Chemistry : In silico methods, such as molecular docking and dynamic simulations, can predict how different derivatives might bind to target proteins. This can help prioritize which compounds to synthesize, saving time and resources.

Such synergy is exemplified by the development of PARP inhibitors, where synthetic chemistry, X-ray crystallography, and enzymatic assays were combined to identify and optimize potent and selective compounds acs.org.

Remaining Challenges and Prospective Avenues for the Development of this compound-based Chemical Probes and Therapeutics

Despite its promise, significant challenges must be addressed to advance this compound.

Remaining Challenges:

Lack of Biological Data : The primary challenge is the scarcity of published biological data for the specific compound this compound. It is currently categorized as a rare research chemical, and its fundamental biological properties have not been thoroughly characterized sigmaaldrich.comsigmaaldrich.com.

Target Identification : While the scaffold suggests potential areas of activity, the specific molecular target(s) of the compound are unknown. Identifying the target is a critical step for rational drug design and for understanding its mechanism of action.

Pharmacokinetics and Toxicity : There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties or the toxicity profile of the compound. These are crucial parameters that determine whether a molecule can be developed into a safe and effective drug.

Prospective Avenues:

Scaffold Derivatization : The most immediate avenue is the creation of a focused library of derivatives to probe structure-activity relationships (SAR). This will be key to optimizing potency, selectivity, and drug-like properties.

Development of Chemical Probes : Beyond being a therapeutic lead, the scaffold can be developed into chemical probes. By attaching fluorescent tags or biotin, researchers can create tools to visualize the compound's localization within cells or to identify its binding partners through pull-down assays.

Phenotypic Screening : An alternative to target-based screening is phenotypic screening, where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without a priori knowledge of the target. This approach, followed by target deconvolution using omics technologies, could uncover entirely new therapeutic applications for the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzothiazol-2-yl-nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling benzothiazole derivatives with nicotinic acid precursors. Key parameters include temperature control (e.g., 60–80°C for thioester formation) and catalysts like triethylamine for improved yield . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and purifying intermediates through recrystallization or column chromatography. UV-Vis spectroscopy (λmax ~260–280 nm for benzothiazole absorption bands) can confirm intermediate formation .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : Combine elemental analysis (C.H.N. % within ±0.3% of theoretical values) with spectroscopic methods:

- NMR : ¹H/¹³C NMR to verify benzothiazole and nicotinic acid moieties (e.g., aromatic protons at δ 7.5–8.5 ppm).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and benzothiazole C=N stretch (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for C₁₃H₈N₂O₂S at 264.03 m/z) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and neutralize spills with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or elemental analysis data for this compound?

- Methodological Answer : Cross-validate results using orthogonal techniques. For example:

- If UV-Vis data (e.g., λmax shifts) conflicts with NMR, perform X-ray crystallography to confirm solid-state structure .

- Address elemental analysis discrepancies by repeating combustion analysis under controlled oxygen flow and calibrating instruments with certified standards .

Q. What strategies are effective for studying the compound’s stability under varying pH and thermal conditions?

- Methodological Answer :

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (e.g., >200°C for benzothiazole derivatives) .

- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 40°C for 4 weeks, analyzing degradation via HPLC. Hydrolysis of the nicotinic acid moiety is a common degradation pathway .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled benzothiazole to track nitrogen participation in coupling reactions.

- Kinetic Studies : Monitor reaction rates under varying temperatures to calculate activation parameters (ΔH‡, ΔS‡) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and electron density distributions .

Q. What methodologies are recommended for identifying and quantifying synthetic byproducts?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts.

- GC-MS : For volatile impurities, employ DB-5MS columns and EI ionization .

- Quantitative NMR : Use ¹H qNMR with internal standards (e.g., trimethylsilylpropionic acid) for absolute quantification .

Q. How can environmental impact assessments for this compound be designed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.